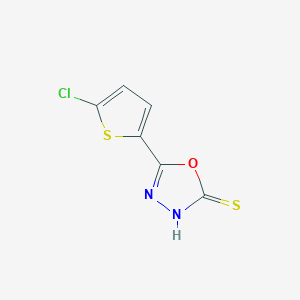

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

Oxidation: Disulfides.

Substitution: Various substituted thiophene derivatives.

Cyclization: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol exhibits a range of biological activities, making it a promising candidate for further research:

Antioxidant Activity

Research indicates that compounds containing the oxadiazole moiety often demonstrate significant antioxidant properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation for antioxidant activity against free radicals such as DPPH. Compounds derived from this compound showed notable inhibition levels, suggesting potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Derivatives of 1,3,4-oxadiazoles have been reported to possess antibacterial and antifungal activities. The presence of halogen substituents like chlorine enhances the antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus while also exhibiting antifungal activity against strains like Candida albicans .

Anticancer Potential

Recent studies have explored the anticancer potential of oxadiazole derivatives. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in specific cancer cell lines. The structural features of this compound contribute to its ability to interact with cellular targets involved in cancer progression .

Synthesis and Derivation

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbon disulfide derivatives under acidic or basic conditions. This synthetic pathway is crucial for developing various derivatives that can enhance its biological activity or target specificity.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

- 5-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide

Uniqueness

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of a thiophene ring with an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Biologische Aktivität

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis typically involves the cyclization of thiosemicarbazones with appropriate reagents. The compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring followed by thiolation. The general reaction scheme can be summarized as follows:

- Formation of Thiosemicarbazone : Reaction of thiosemicarbazide with an appropriate carbonyl compound.

- Cyclization : Treatment with phosphorus oxychloride or similar reagents to form the oxadiazole ring.

- Thiolation : Introduction of a thiol group to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In an investigation involving various derivatives of oxadiazoles, it was found that compounds containing the thienyl group showed enhanced antibacterial and antifungal activities:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| This compound | 32 - 64 | 16 - 32 |

| Control (Standard Antibiotics) | 8 - 16 | 4 - 8 |

These findings suggest that the presence of the thienyl moiety contributes to the increased potency against microbial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| A549 (Lung Cancer) | 9.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been reported to exhibit anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that derivatives with a thienyl group had superior activity compared to those without .

- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated significant inhibition of cell viability and induced apoptosis through both intrinsic and extrinsic pathways .

Eigenschaften

IUPAC Name |

5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBZXJCBUXONMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649487 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115903-57-6 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.